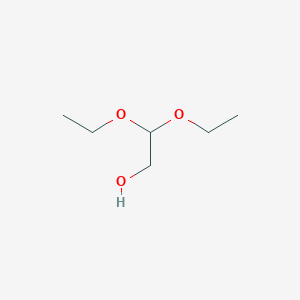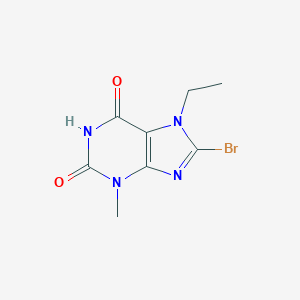
8-Bromo-7-ethyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-ethyl-3-methylpurine-2,6-dione (8-BE-3MP) is a synthetic, small molecule drug that has been studied for its potential therapeutic applications. 8-BE-3MP has been found to have a wide range of biological effects, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant properties. 8-BE-3MP has been studied in both in vitro and in vivo models, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
- Pharmaceutical Research
- Application : “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” is a substituted derivative of Xanthine, found in animal organs, yeast, potatoes, coffee beans, tea . This compound can be used to relax and widen certain breathing passages of the lungs .
- Results or Outcomes : It is also shown that a large number of derivatives have adenoside receptor antagonist properties . This suggests that “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives could potentially be used in the treatment of conditions related to these receptors.
- Chemopreventive Action
- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” have been studied for their chemopreventive action . These compounds demonstrate analgesic and anti-inflammatory properties .
- Methods of Application : Metabolic stability of these derivatives was evaluated in Cunninghamella and microsomal models . Mutagenic and antimutagenic properties were assessed using the Ames and the Vibrio harveyi tests . Free radical scavenging activity was evaluated with 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay .
- Results or Outcomes : In the Cunninghamella model, some compounds did not undergo any biotransformation, while others showed less metabolic stability . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These derivatives do not possess mutagenic potential in microbiological models . Moreover, all compounds showed a strong chemopreventive activity .
Here’s another potential application of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” and its derivatives:
- Polymerization-Induced Self-Assembly
- Application : The derivatives of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” could potentially be used in the field of Polymerization-Induced Self-Assembly (PISA) . PISA is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
- Methods of Application : Currently, PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms . This method enables the production of biodegradable objects and particles with various functionalities .
- Results or Outcomes : The specific results or outcomes obtained from the use of “8-Bromo-7-ethyl-3-methylpurine-2,6-dione” in PISA are not detailed in the source. However, the use of such compounds could potentially enhance the versatility and applicability of PISA in various scientific and industrial contexts .
Propiedades
IUPAC Name |
8-bromo-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQOQUKCFKWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-ethyl-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

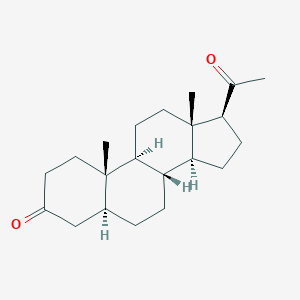

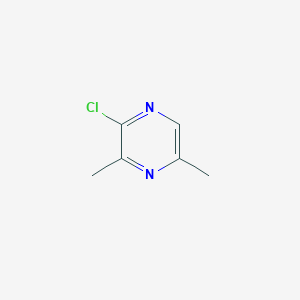
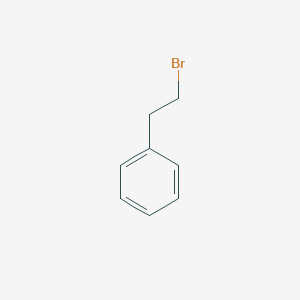
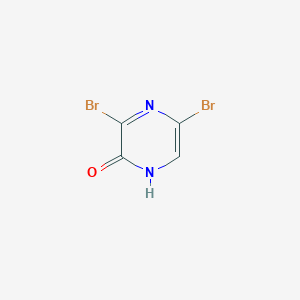
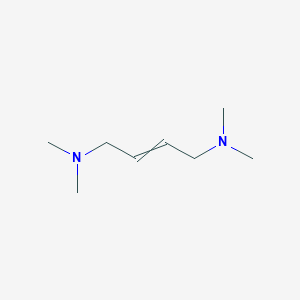
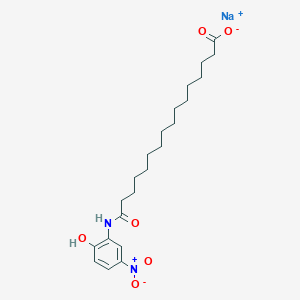
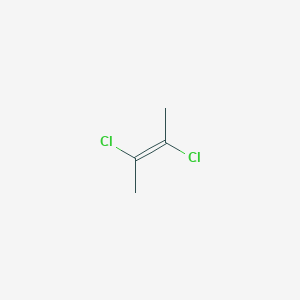
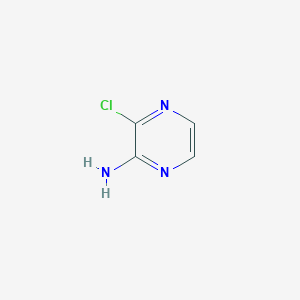
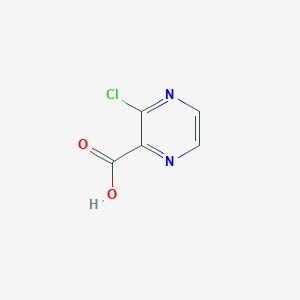
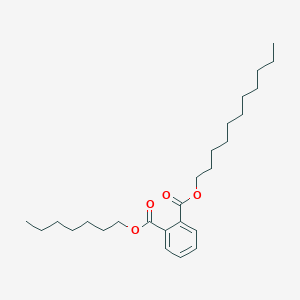
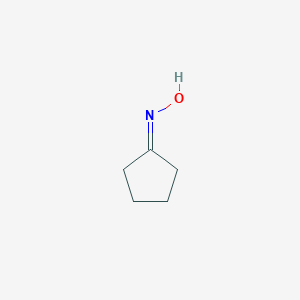
![2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B41558.png)
